molecular formula C20H25N3O2 B2764651 (E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1448139-09-0

(E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No. B2764651
CAS RN: 1448139-09-0
M. Wt: 339.439
InChI Key: XOPLLRGTFWDPSV-VAWYXSNFSA-N
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Description

(E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis and Fungal Biotransformation

The synthesis of related compounds involves green chemistry approaches, such as microwave-assisted synthesis, and explores the potential of fungal biotransformation for producing enantiomerically enriched products. For instance, ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl) propanamide was achieved using marine and terrestrial fungi, highlighting the environmental friendliness and efficiency of using biocatalysts (Jimenez et al., 2019).

Mechanistic Studies and Polymer Synthesis

Research on the mechanistic aspects of polymerization and cycloaddition reactions involving furan and acrylamide derivatives is prevalent. For example, mechanically facilitated retro [4+2] cycloadditions of poly(methyl acrylate)s demonstrate the nuanced understanding of polymer behaviors under specific conditions (Wiggins et al., 2011).

Cytotoxic Activities and Medicinal Chemistry

The investigation into heteroarylacrylonitriles' cytotoxic activities against cancer cell lines reveals the potential therapeutic applications of these compounds. Structure-activity relationship (SAR) studies help identify potent anticancer agents, providing a foundation for further drug development (Sa̧czewski et al., 2004).

Food Science and Safety

In the context of food science, the mitigation strategies for reducing acrylamide and furanic compounds in food products are crucial for enhancing food safety. These compounds, formed during heat treatment, have potential health risks, and research focuses on technological measures to reduce their presence in food (Anese et al., 2013).

Advanced Material Design

The synthesis and characterization of new compounds for advanced materials, such as chemotherapeutic agents against cancer cell lines, demonstrate the intersection of organic chemistry and materials science. The encapsulation of acrylamide derivatives in nano-vesicles for enhanced cytotoxic activity showcases innovative approaches to drug delivery systems (Zaki et al., 2021).

properties

IUPAC Name

(E)-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-20(12-11-16-8-5-13-25-16)21-14-18-17-9-3-4-10-19(17)23(22-18)15-6-1-2-7-15/h5,8,11-13,15H,1-4,6-7,9-10,14H2,(H,21,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPLLRGTFWDPSV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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